DL-ALPHA-HYDROXY GLUTARIC ACID, ZN SALT
Description
Significance of 2HG as an Endogenous Metabolite and Signaling Molecule
Initially considered a minor metabolite, 2HG is now recognized as an oncometabolite due to its association with various cancers. nih.govresearchgate.net It functions as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes involved in diverse cellular functions, including epigenetic regulation and signal transduction. apexbt.com By competing with α-KG, 2HG can disrupt normal cellular processes, leading to alterations in histone and DNA methylation. Beyond its role in cancer, 2HG has been identified as an immune signaling molecule, capable of influencing the function of both innate and adaptive immune cells. researchgate.net
Distinction and Research Focus on D- and L-Stereoisomers of 2HG
2-Hydroxyglutaric acid exists as two distinct stereoisomers, D-2-hydroxyglutarate (D-2HG) and L-2-hydroxyglutarate (L-2HG), which are not biochemically interchangeable. targetmol.com Research has largely focused on the differential production and effects of these enantiomers.
D-2-hydroxyglutarate (D-2HG) is famously produced at high levels due to gain-of-function mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, a hallmark of certain cancers like gliomas and acute myeloid leukemia. nih.govnih.gov The accumulation of D-2HG is a key event in the metabolic reprogramming of cancer cells. nih.gov It has been shown to impact a wide array of cellular functions, including reducing endothelial cell proliferation and migration. medchemexpress.com
L-2-hydroxyglutarate (L-2HG) , on the other hand, can be produced by the promiscuous activity of enzymes like lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), particularly under conditions of hypoxia or acidic pH. researchgate.netnih.gov L-2HG has been implicated in the physiological adaptation to hypoxic stress and can also influence immune cell function. researchgate.netapexbt.com For instance, L-2HG can promote the expression of the proinflammatory cytokine IL-1β in macrophages. apexbt.com
The distinct roles of the D- and L-isomers underscore the stereospecificity of their interactions within biological systems.
Contextualization within Core Metabolic Pathways and Cellular Homeostasis
2HG is intrinsically linked to the Krebs (or TCA) cycle, a central hub of cellular metabolism. sigmaaldrich.com Its precursor, α-KG, is a key intermediate in this cycle. nih.gov The production of 2HG, therefore, represents a diversion of carbon from the TCA cycle, impacting cellular energy production and biosynthetic pathways.
The accumulation of 2HG can significantly affect cellular homeostasis. It can alter the cellular redox state by influencing the balance of NADH/NAD+ and NADPH/NADP+. Furthermore, by inhibiting α-KG-dependent dioxygenases, 2HG plays a crucial role in epigenetic regulation and can influence gene expression patterns. This disruption of normal metabolic and signaling pathways is central to its role in both pathological conditions and physiological responses.
The Role of Zinc in 2-Hydroxyglutarate Metabolism
While direct research on the biochemical effects of exogenously supplied DL-alpha-hydroxy glutaric acid, Zn salt is limited, the significance of zinc in the metabolism of 2-hydroxyglutarate is highlighted by its role as an essential cofactor for certain enzymes that process this metabolite. A notable example is the D-2-hydroxyglutarate dehydrogenase (D2HGDH) from the bacterium Pseudomonas aeruginosa.
A study investigating the FAD-dependent D-2-hydroxyglutarate dehydrogenase from P. aeruginosa (PaD2HGDH) revealed that zinc (Zn²⁺) is an essential cofactor for its enzymatic activity. nih.govresearchgate.net This enzyme is crucial for the bacterium's ability to oxidize D-2HG. nih.gov
Detailed Research Findings on Zinc as a Cofactor for D2HGDH
The research demonstrated that the activity of PaD2HGDH is dependent on the presence of divalent metal ions, with Zn²⁺ being a particularly effective activator. nih.gov The study established that PaD2HGDH is a Zn²⁺-dependent metalloflavoprotein. researchgate.net
Key findings from the study include:
Purification of PaD2HGDH in the presence of 1 mM Zn²⁺ resulted in a zinc-to-protein stoichiometry of 2:1. researchgate.net
Complete removal of Zn²⁺ through treatment with a strong chelating agent (100 mM EDTA) led to the complete inactivation of the enzyme, confirming that zinc is essential for its function. nih.govresearchgate.net
The presence of Zn²⁺ was found to alter the electronic properties of the enzyme-bound FAD cofactor. nih.gov
The reactivation of the metal-free enzyme (metalloapoenzyme) by the addition of Zn²⁺ and other divalent cations like Co²⁺, Cd²⁺, Mn²⁺, and Ni²⁺ followed a sigmoidal pattern, suggesting a specific induced-fit mechanism of binding. nih.govresearchgate.net
These findings underscore a direct and critical biochemical relationship between zinc and the enzymatic processing of D-2-hydroxyglutarate.
Interactive Data Tables
The following tables present kinetic data for the P. aeruginosa D-2-hydroxyglutarate dehydrogenase (PaD2HGDH), illustrating the effect of zinc on its activity.
Table 1: Effect of Divalent Metals on PaD2HGDH Activity
| Metal Ion (0.1 mM) | Relative Activity (%) |
| None | 100 |
| Co²⁺ | 280 ± 20 |
| Ca²⁺ | 100 ± 10 |
| Zn²⁺ | 250 ± 10 |
| Mn²⁺ | 180 ± 10 |
| Mg²⁺ | 100 ± 10 |
| Fe²⁺ | 110 ± 10 |
| Cd²⁺ | 130 ± 10 |
| Cu²⁺ | 90 ± 10 |
| Ni²⁺ | 140 ± 10 |
Data adapted from a study on PaD2HGDH, showing the percentage of enzyme activity in the presence of various divalent metal ions relative to the activity with no added metal. nih.gov
Table 2: Steady-State Kinetic Parameters for PaD2HGDH with and without EDTA Treatment
| Enzyme Form | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| E-Zn²⁺ | 40 ± 2 | 1.5 ± 0.2 | 27 ± 4 |
| E-Zn²⁺ + 1 mM EDTA | 38 ± 2 | 1.4 ± 0.2 | 27 ± 4 |
| E-Zn²⁺ + 100 mM EDTA | No Activity | - | - |
This table summarizes the apparent kinetic constants for the enzyme with D-malate as the substrate. "E-Zn²⁺" represents the enzyme purified with zinc. Treatment with 1 mM EDTA did not significantly alter the kinetics, while 100 mM EDTA completely abolished activity. nih.gov
Properties
CAS No. |
103404-92-8 |
|---|---|
Molecular Formula |
C5H6O5Zn |
Origin of Product |
United States |
Enzymatic Synthesis and Metabolic Origins of 2hg Stereoisomers
L-2HG Production Mechanisms
In contrast to D-2HG, which is often linked to genetic mutations, L-2HG is typically produced through the promiscuous, or non-canonical, activity of other metabolic enzymes, particularly under specific cellular stresses like hypoxia and acidosis. portlandpress.comnih.govnih.gov
Both lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) have been identified as the primary sources of L-2HG. portlandpress.comnih.govresearchgate.net These enzymes normally catalyze the interconversion of pyruvate (B1213749) and lactate (LDH) and malate and oxaloacetate (MDH). nih.govnih.gov However, they can promiscuously use α-KG as a substrate, reducing it to L-2HG while oxidizing NADH to NAD+. portlandpress.comnih.govnih.gov
Studies have demonstrated that purified LDH and MDH enzymes can directly and stereospecifically produce L-2HG from α-KG. nih.govnih.gov This side reaction is significantly less efficient than their canonical reactions under normal physiological conditions. nih.gov Both cytosolic (MDH1, LDHA) and mitochondrial (MDH2) isoforms are capable of this synthesis. portlandpress.comresearchgate.netfrontiersin.org Genetic evidence confirms that LDHA and MDH2 are major contributors to hypoxia-induced L-2HG accumulation. nih.gov
The production of L-2HG by LDH and MDH is strongly influenced by the cellular microenvironment. nih.govnih.gov Two key conditions that promote L-2HG synthesis are hypoxia (low oxygen) and acidic pH. nih.govaacrjournals.orgcapes.gov.br
Hypoxia: Under low oxygen conditions, cells undergo metabolic reprogramming that can lead to an accumulation of α-KG and an increased NADH/NAD+ ratio. frontiersin.org These changes favor the promiscuous reduction of α-KG to L-2HG by LDH and MDH. nih.govresearchgate.netfrontiersin.org Hypoxia-induced L-2HG accumulation has been observed in numerous cell types, including cancer cells and immune cells. aacrjournals.orgnih.govbiorxiv.org
Acidic pH: Acidosis, which often accompanies hypoxia in tumor microenvironments, significantly enhances the production of L-2HG, particularly by LDHA. nih.govfoldingathome.orgresearchgate.net An acidic environment promotes a protonated form of α-KG that binds more effectively to the active site of LDHA, thereby increasing the efficiency of its reduction to L-2HG. nih.govnih.gov The activity of MDH is also enhanced by acidity, though to a lesser extent than LDH. nih.gov
| Enzyme | Cellular Condition | Effect on L-2HG Production | Mechanism |
| LDHA | Hypoxia, Acidic pH | Increased | Enhanced promiscuous reduction of α-KG. nih.govnih.govnih.gov |
| MDH1/MDH2 | Hypoxia, Acidic pH | Increased | Enhanced promiscuous reduction of α-KG. portlandpress.comnih.govnih.gov |
Precursor Compounds and Substrate Availability for 2HG Synthesis
The central precursor for the synthesis of both D- and L-2HG is α-ketoglutarate (α-KG) , a key intermediate in the tricarboxylic acid (TCA) cycle. portlandpress.comfrontiersin.org The availability of α-KG is therefore a critical determinant of 2HG production rates.
Isotope tracing studies have shown that in hypoxic cells, the carbon backbone of L-2HG is primarily derived from glutamine . frontiersin.orgnih.gov Glutamine is converted to glutamate (B1630785), which is then metabolized to α-KG. nih.gov In cells with IDH mutations, the α-KG substrate for D-2HG production is generated by the wild-type IDH enzyme present in the cell, which converts isocitrate to α-KG. researchgate.netresearchgate.net
The availability of the necessary cofactors, NADPH for mutant IDH-mediated D-2HG synthesis and NADH for LDH/MDH-mediated L-2HG synthesis, is also essential. researchgate.netfrontiersin.org Cellular conditions that increase the levels of these substrates, such as the metabolic shifts seen in hypoxia or cancer, can therefore drive the accumulation of the respective 2HG enantiomers. frontiersin.org
Enzymology of 2hg Metabolism and Degradation
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH)
L2HGDH is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that specifically catalyzes the oxidation of L-2-HG to α-KG. maayanlab.cloudgenecards.org Mutations in the L2HGDH gene can lead to reduced or null enzyme activity, causing the rare neurometabolic disorder L-2-hydroxyglutaric aciduria, which is characterized by an accumulation of L-2-HG. nih.govnih.gov
Crystal structures of Drosophila melanogaster L2HGDH (dmL2HGDH) reveal that the enzyme consists of two main domains: a substrate-binding domain and an FAD-binding domain. nih.govnih.gov The active site is situated at the interface between these two domains. nih.govnih.gov The FAD cofactor binds in an elongated conformation within its domain, with the isoalloxazine moiety directed towards the substrate-binding site. nih.gov The substrate, L-2-HG, binds to the re-face of the FAD isoalloxazine ring. nih.govnih.gov
The proposed catalytic mechanism involves a key histidine residue (His92 in dmL2HGDH) acting as a Lewis base. nih.gov This residue abstracts a proton from the C2-hydroxyl group of the L-2-HG substrate. nih.gov Concurrently, a hydride anion is transferred from the C2 atom of L-2-HG to the N5 atom of the FAD cofactor. nih.gov This reaction results in the formation of a flavin hydroquinone (B1673460) anion and the product, α-KG. nih.gov After α-KG is released from the active site, the reduced FAD is re-oxidized by an electron acceptor, preparing the enzyme for the next catalytic cycle. nih.gov
L2HGDH exhibits high substrate specificity for L-2-hydroxyglutarate. nih.govnih.gov It is the only known enzyme to specifically catalyze the oxidation of L-2-HG to α-KG. nih.gov The enzyme's activity is dependent on the presence of FAD as a cofactor, which is non-covalently bound at the active site. nih.govuniprot.org The FAD molecule is essential for the redox reaction, acting as the electron acceptor during the oxidation of L-2-HG. nih.gov While L2HGDH and D2HGDH are both FAD-dependent, they belong to different protein families and share low sequence and structural similarity. researchgate.net
| Enzyme | Substrate(s) | Cofactor | Product |
| L2HGDH | (S)-2-hydroxyglutarate (L-2-HG) | FAD | 2-oxoglutarate (α-KG) |
The L2HGDH gene is expressed in a variety of human tissues, including the brain, heart, stomach, and muscles. genecards.orgnih.govproteinatlas.org The encoded protein is localized to the mitochondria and is associated with the inner mitochondrial membrane. nih.govgenecards.orgnih.govuniprot.org This subcellular localization is consistent with its role in mitochondrial metabolism, linking the degradation of L-2-HG to the tricarboxylic acid (TCA) cycle via the production of α-KG. nih.govnih.gov The protein contains a mitochondrial targeting sequence at its N-terminus. nih.gov Studies have shown that the transcription factor MYC can directly induce the expression of the L2HGDH gene. nih.gov
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)
D2HGDH is a mitochondrial enzyme that catalyzes the oxidation of D-2-HG to α-KG. nih.gov Genetic deficiency of D2HGDH results in an accumulation of D-2-HG, leading to the condition known as D-2-hydroxyglutaric aciduria. nih.govbohrium.com
The crystal structure of human D2HGDH reveals that it is comprised of three domains: an FAD-binding domain, a substrate-binding domain, and a small C-terminal domain. nih.govbohrium.comrcsb.org Similar to L2HGDH, the active site is located at the interface of the FAD-binding and substrate-binding domains. nih.govbohrium.comrcsb.org However, a key difference is that the substrate binds to the si-face of the FAD isoalloxazine moiety in D2HGDH, in contrast to the re-face binding seen in L2HGDH. researchgate.net Human D2HGDH belongs to the 2-hydroxy acid dehydrogenase subfamily of the vanillyl alcohol oxidase (VAO) flavoprotein family. researchgate.net
The catalytic mechanism involves the oxidation of the 2-hydroxyl group of the substrate to a carbonyl group, with FAD serving as the cofactor. researchgate.net Analysis of the crystal structure and biochemical studies have identified key residues involved in substrate binding and the catalytic reaction. nih.govbohrium.com While the human enzyme primarily relies on FAD, some bacterial D2HGDHs, such as the one from Pseudomonas aeruginosa, have been identified as zinc-dependent metalloflavoproteins, where Zn2+ is an essential cofactor for substrate orientation and activation. researchgate.net
Human D2HGDH uses FAD as a cofactor. nih.gov While its primary substrate is D-2-hydroxyglutarate, biochemical studies have shown that the enzyme can also act on other substrates, including D-malate and D-lactate, indicating a broader substrate specificity compared to L2HGDH. nih.govbohrium.comresearcher.life The enzyme shows strict stereoselectivity for the D-enantiomer of 2-hydroxyglutarate. bohrium.com In contrast, some bacterial D2HGDHs, such as those from Pantoea ananatis and Escherichia coli, exhibit strict substrate specificity for D-2-HGA. researchgate.net
| Enzyme | Substrate(s) | Cofactor(s) | Product |
| Human D2HGDH | D-2-hydroxyglutarate, D-malate, D-lactate | FAD | 2-oxoglutarate (α-KG) |
| P. aeruginosa D2HGDH | D-2-hydroxyglutarate | FAD, Zn2+ | 2-oxoglutarate (α-KG) |
Regulation of 2HG Dehydrogenase Activity and Metabolic Flux
The activity of D2HGDH and L2HGDH and the resulting metabolic flux of 2-hydroxyglutarate are tightly regulated at multiple levels, including transcriptional control and substrate availability.
A key regulator of both D2HGDH and L2HGDH gene expression is the MYC oncogene. bohrium.com Studies have shown that MYC directly induces the transcription of both genes. bohrium.com This upregulation contributes to cellular homeostasis by modulating the activity of α-ketoglutarate-dependent dioxygenases. bohrium.com By controlling the expression of these dehydrogenases, MYC can influence the cellular epigenome and epitranscriptome. bohrium.com
Metabolic conditions such as hypoxia can also significantly impact the flux of 2HG metabolism. Under low oxygen conditions, the production of L-2HG is enhanced. This is thought to be a result of increased promiscuous activity of enzymes like lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), which can reduce α-ketoglutarate to L-2HG. The resulting accumulation of L-2HG can act as a signaling molecule, for instance by inhibiting certain α-ketoglutarate-dependent enzymes.
The activity of the 2HG dehydrogenases is also fundamentally regulated by the concentration of their respective substrates. In the genetic disorders D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, mutations in the D2HGDH and L2HGDH genes, respectively, lead to deficient or non-functional enzymes. nih.govnih.gov This deficiency results in the pathological accumulation of D-2HG or L-2HG in cells and body fluids, as the primary pathway for their degradation is impaired. nih.govnih.gov Therefore, the functional integrity of these dehydrogenases is the principal determinant of the metabolic flux of their substrates.
Molecular and Cellular Mechanisms of 2hg Action
Competitive Inhibition of Alpha-Ketoglutarate-Dependent Dioxygenases
2-hydroxyglutarate (2-HG) functions as a competitive inhibitor of multiple α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govuvm.edunih.govresearchgate.netmerckmillipore.com Structurally, 2-HG is nearly identical to α-KG, with the only difference being a hydroxyl group at the C2 position instead of a keto group. nih.gov This similarity allows 2-HG to bind to the α-KG binding site within the catalytic domain of these enzymes, thereby preventing the binding of the natural co-substrate and inhibiting enzymatic activity. nih.govnih.gov The family of α-KG-dependent dioxygenases in mammals is extensive, comprising over 60 enzymes that regulate a diverse range of cellular functions, including epigenetic modifications and DNA repair. nih.gov
Histone Demethylases (Jumonji Family)
A primary class of enzymes inhibited by 2-HG is the Jumonji C (JmjC) domain-containing family of histone demethylases. nih.govnih.govelifesciences.org These enzymes are crucial for removing methyl groups from histone proteins, a key process in dynamic gene regulation. By competitively inhibiting JmjC demethylases, 2-HG leads to the global hypermethylation of histones. uvm.edunih.gov For instance, research has demonstrated that 2-HG inhibits the demethylation of specific histone marks such as H3K9me2, H3K27me2, and H3K36me2. nih.govnih.gov This inhibition disrupts the normal balance of histone methylation, leading to altered chromatin structure and gene expression. nih.gov The D-enantiomer of 2-HG has been shown to be a potent inhibitor of the histone N(ɛ)-lysine demethylase JMJD2A, with a half-maximal inhibitory concentration (IC₅₀) of approximately 25 µM. nih.gov
| Enzyme Family | Specific Enzyme Target | Inhibitor | IC₅₀ Value | Reference |
| Histone Demethylases | JMJD2A (KDM4A) | D-2-Hydroxyglutarate | ~25 µM | nih.gov |
DNA Demethylases (TET Family)
The Ten-Eleven Translocation (TET) family of enzymes are α-KG-dependent dioxygenases that play a central role in active DNA demethylation. nih.govnih.gov They initiate this process by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govbiorxiv.org 2-HG is a demonstrated competitive inhibitor of TET enzymes. nih.govuvm.edunih.gov This inhibition leads to a significant, genome-wide reduction in 5hmC levels. uvm.edu The functional consequence of TET inhibition by 2-HG is a failure of the DNA demethylation process, resulting in the progressive accumulation of DNA hypermethylation at specific loci, including gene promoters and lineage-specific enhancers. biorxiv.orgnih.govbiorxiv.org This epigenetic alteration is a key mechanism through which 2-HG can drive changes in gene expression and block cellular differentiation. biorxiv.orgbiorxiv.org
Prolyl Hydroxylases (PHDs) and Hypoxia-Inducible Factor (HIF-1α) Stabilization
Prolyl hydroxylase domain (PHD) enzymes are another family of α-KG-dependent dioxygenases that act as cellular oxygen sensors. ox.ac.uknih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). nih.gov This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. nih.gov
By inhibiting PHDs, 2-HG can uncouple this regulatory system from oxygen status, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. researchgate.net However, research indicates that 2-HG is a relatively weak inhibitor of HIF prolyl hydroxylase, with a reported half-maximal inhibitory concentration (IC₅₀) greater than 5 mM. nih.gov This suggests that other dioxygenases are more sensitive targets of 2-HG at the concentrations typically found in pathological conditions. nih.gov
| Enzyme Family | Specific Enzyme Target | Inhibitor | IC₅₀ Value | Reference |
| Prolyl Hydroxylases | HIF Prolyl Hydroxylase | D-2-Hydroxyglutarate | >5 mM | nih.gov |
Alkylating DNA Repair Dioxygenases (ALKBH Family)
The AlkB homolog (ALKBH) family of proteins includes α-KG-dependent dioxygenases that function in DNA repair by reversing alkylation damage. nih.govescholarship.org Detailed kinetic studies have shown that both the D- and L-enantiomers of 2-HG are effective inhibitors of the human DNA repair enzymes ALKBH2 and ALKBH3. nih.govacs.org The inhibition is significant at pathologically relevant concentration ratios of 2-HG to α-KG. nih.govacs.org For example, in glioma cells where the D-2HG:αKG concentration ratio can be highly elevated, the repair activity of ALKBH2 and ALKBH3 was inhibited by 73–88%. acs.org The impairment of these repair enzymes leads to reduced DNA repair kinetics, accumulation of DNA damage, and an increased sensitivity of cells to DNA alkylating agents. escholarship.orgnih.gov
| Enzyme | Substrate Context | Inhibitor | Inhibition at Pathological Concentrations | Reference |
| ALKBH2 | Double-stranded DNA | D-2-HG | 73-88% | acs.org |
| ALKBH3 | Single-stranded DNA | D-2-HG | 73-88% | acs.org |
| ALKBH2 | Double-stranded DNA | L-2-HG | 31-58% | nih.gov |
| ALKBH3 | Single-stranded DNA | L-2-HG | 31-58% | nih.gov |
Collagen Prolyl 4-Hydroxylases
Collagen prolyl 4-hydroxylases (C-P4Hs) are essential α-KG-dependent dioxygenases involved in the synthesis of collagen, the most abundant protein in the extracellular matrix. nih.govbiorxiv.orgnih.gov These enzymes catalyze the formation of 4-hydroxyproline (B1632879) from proline residues within procollagen (B1174764) polypeptide chains. nih.govwikipedia.org This post-translational modification is critical for the thermal stability of the collagen triple helix at physiological temperatures. nih.govnih.gov As members of the Fe(II)- and α-KG-dependent dioxygenase family, C-P4Hs are logical targets for competitive inhibition by 2-HG, which would disrupt normal collagen synthesis and maturation. nih.govnih.gov
Epigenetic Landscape Alterations and Gene Expression Modulation
The collective inhibition of histone and DNA demethylases by 2-HG results in profound alterations to the cellular epigenetic landscape. nih.govelifesciences.orgnumberanalytics.com These changes are characterized by widespread histone hypermethylation and DNA hypermethylation, often referred to as a glioma-CpG island methylator phenotype (G-CIMP) in the context of IDH-mutant tumors. nih.govbiorxiv.orgnih.gov
These epigenetic modifications are not random; they occur at specific regulatory regions, including the promoters of tumor suppressor genes and enhancers that control lineage-specific gene networks. biorxiv.orgnih.govbiorxiv.org The altered methylation patterns lead to significant changes in chromatin structure and accessibility. uthscsa.edu Research has shown that 2-HG can disorganize stable nucleosome positioning, impair the binding of key transcription factors, and promote increased cell-to-cell variability in the epigenetic state. nih.govuthscsa.edu Ultimately, these epigenetic perturbations culminate in the modulation of gene expression, frequently causing the silencing of genes involved in cellular differentiation and a shift in cellular identity. nih.govuthscsa.edu This blockade of normal differentiation is a key contributor to the pathological effects associated with high levels of 2-HG. biorxiv.org
DNA Hypermethylation and Histone Hypermethylation Patterns
2-HG is a potent inhibitor of the TET (ten-eleven translocation) family of DNA demethylases and the Jumonji-C (JmjC) domain-containing histone demethylases. nih.govelifesciences.org This inhibition leads to widespread hypermethylation of both DNA and histones. nih.govelifesciences.orgnumberanalytics.com
Specifically, the accumulation of D-2-HG has been shown to cause hypermethylation at lineage-specific enhancers, which can control the activation of certain cell types like microglia. biorxiv.org This hypermethylation can impair the binding of essential transcription factors, leading to altered gene expression. biorxiv.orgresearchgate.net Studies have demonstrated that D-2-HG promotes DNA hypermethylation, which in turn can suppress the expression of genes like PD-L1. frontiersin.org The inhibition of TET enzymes by 2-HG results in decreased levels of 5-hydroxymethylcytosine (5-hmC), a marker of active demethylation, which is associated with tumor aggressiveness in some cancers. frontiersin.org
In addition to DNA, 2-HG induces hypermethylation of histones at various lysine (B10760008) residues. nih.govelifesciences.orgresearchgate.net For instance, D-2-HG can lead to increased H3K9me3, a repressive mark, at lineage-specific gene loci, thereby blocking cellular differentiation. frontiersin.org It also affects histone marks typically associated with both transcriptional activation (H3K4, H3K36) and repression (H3K9, H3K27). nih.govelifesciences.org The enhanced gene silencing observed in the presence of D-2-HG has been directly attributed to the hypermethylation of H3K36 due to the inhibition of specific histone demethylases. nih.govelifesciences.org
Table 1: Impact of 2-Hydroxyglutarate on DNA and Histone Methylation
| Epigenetic Mark | Effect of 2-HG | Consequence | References |
|---|---|---|---|
| DNA Methylation | Inhibition of TET demethylases, leading to hypermethylation. | Altered gene expression, suppression of genes like PD-L1. frontiersin.org | frontiersin.org, nih.gov, frontiersin.org, elifesciences.org |
| Histone Methylation | Inhibition of JmjC domain-containing histone demethylases. | Increased levels of both activating (H3K4, H3K36) and repressive (H3K9, H3K27) marks. nih.govelifesciences.org | frontiersin.org, nih.gov, researchgate.net, elifesciences.org |
Impact on Chromatin Remodeling and Accessibility
The alterations in DNA and histone methylation patterns induced by 2-HG have a profound impact on chromatin structure and accessibility. nih.govnih.gov 2-HG can destabilize the chromatin regulatory landscape, leading to a more plastic and heterogeneous chromatin state. nih.govnih.gov This is characterized by a disarrangement of stable nucleosome positioning and increased cell-to-cell variability in chromatin accessibility. nih.govnih.gov
Consequences for Cellular Differentiation and Metabolic Reprogramming
The epigenetic modifications driven by 2-HG have significant consequences for cellular differentiation and metabolism. The accumulation of 2-HG is known to block cellular differentiation and promote a stem-like state in cancer cells. numberanalytics.commdpi.com For example, D-2-HG has been shown to compromise MyoD-driven differentiation in fibroblasts and block adipocyte differentiation. frontiersin.org This blockage is often associated with the enrichment of repressive histone marks at lineage-specific genes. frontiersin.org
Metabolically, the production of 2-HG is a form of metabolic reprogramming in itself. nih.govmdpi.com It drives cells into a state where they are dependent on this altered metabolism. This reprogramming includes changes in the tricarboxylic acid (TCA) cycle, glutamine metabolism, and redox balance, which are further discussed below. frontiersin.orgmdpi.com The inhibition of 2-HG can, in turn, elicit further metabolic reprogramming and has been explored as a therapeutic strategy. nih.gov
Influence on Cellular Metabolism and Bioenergetics
2-HG significantly influences cellular metabolism by interacting with key metabolic pathways and altering the bioenergetic state of the cell.
Interplay with Tricarboxylic Acid (TCA) Cycle and Glutamine Metabolism
2-HG is structurally similar to the TCA cycle intermediate α-ketoglutarate (α-KG) and is produced from it. frontiersin.orgnih.gov The production of 2-HG depletes the TCA cycle flux and impairs mitochondrial respiration. frontiersin.org In tumors with certain mutations, D-2-HG levels are significantly elevated, while α-KG and other downstream TCA cycle intermediates are reduced. researchgate.net
Glutamine is a primary carbon source for the production of 2-HG. nih.govnih.gov Glutamine enters the TCA cycle through its conversion to glutamate (B1630785) and then to α-KG, a process known as glutamine anaplerosis. nih.gov In certain cancer cells, 2-HG is predominantly derived from this glutamine metabolism. nih.gov The production of 2-HG from glutamine can be a rapid process, indicating that glutamine can be a primary fuel for 2-HG synthesis in some contexts. nih.gov
Table 2: 2-Hydroxyglutarate's Effect on TCA Cycle and Glutamine Metabolism
| Metabolic Pathway | Interaction with 2-Hydroxyglutarate | Key Findings | References |
|---|---|---|---|
| TCA Cycle | 2-HG is produced from the TCA cycle intermediate α-KG, leading to its depletion. | Depletion of TCA cycle flux and reduced levels of downstream intermediates. frontiersin.orgresearchgate.net | frontiersin.org, nih.gov, researchgate.net |
| Glutamine Metabolism | Glutamine is a major precursor for 2-HG synthesis via anaplerosis. | 2-HG production is heavily reliant on glutamine in certain cell types. nih.govnih.gov | nih.gov, nih.gov |
Effects on Redox Homeostasis and NADPH Pools
The synthesis of 2-HG consumes NADPH, a critical molecule for maintaining redox balance and for various anabolic reactions. frontiersin.orgnih.govnih.govresearchgate.net This consumption of NADPH can significantly disrupt cellular redox homeostasis. nih.govnih.gov Cells producing 2-HG often exhibit an increased flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) to compensate for the NADPH depletion. nih.govnih.gov
The competition for NADPH between 2-HG synthesis and other essential processes, such as fatty acid synthesis and the buffering of oxidative stress, can render cells more sensitive to oxidative damage. nih.govnih.gov This increased vulnerability to oxidative stress is a key consequence of 2-HG production. nih.govnih.gov
Regulation of ATP Synthase and mTOR Signaling Pathways
2-HG has been found to directly interact with and inhibit ATP synthase, the enzyme responsible for the majority of cellular ATP production. nih.govnih.govsigmaaldrich.comescholarship.orgexlibrisgroup.com This inhibition leads to reduced ATP levels, decreased mitochondrial respiration, and can be a growth-suppressive function of 2-HG. nih.govexlibrisgroup.com
The inhibition of ATP synthase by 2-HG also leads to the downstream inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway. nih.govnih.govsigmaaldrich.comescholarship.orgexlibrisgroup.com mTOR is a central regulator of cell growth, proliferation, and metabolism. However, there are also reports suggesting that 2-HG can activate the mTOR signaling pathway by inhibiting KDM4A, an α-KG-dependent demethylase, which in turn leads to the degradation of the mTOR inhibitor DEPTOR. nih.govmerckmillipore.com This indicates a complex and potentially context-dependent regulation of mTOR by 2-HG.
Broader Signaling Roles and Protein Interactions
The compound 2-hydroxyglutaric acid (2HG), a structural analog of the Krebs cycle intermediate α-ketoglutarate (α-KG), exists as two distinct stereoisomers, D-2-hydroxyglutarate (D-2HG) and L-2-hydroxyglutarate (L-2HG). frontiersin.orgnih.gov Both enantiomers have been identified as significant signaling molecules, or "oncometabolites," that can accumulate under various physiological and pathological conditions. portlandpress.comnih.gov Their accumulation, driven by factors such as mutations in isocitrate dehydrogenase (IDH) enzymes or hypoxic conditions, leads to profound effects on cellular signaling and protein function. portlandpress.comnih.govnih.gov 2HG exerts its influence not merely as a metabolic byproduct but as an active participant in cellular communication, modulating pathways that control gene expression, metabolism, and cell fate. nih.govnih.gov
Intercellular and Intracellular Signaling Modalities
The signaling functions of 2HG are multifaceted, encompassing both communication within a single cell (intracellular) and between different cells (intercellular). This dual role allows 2HG to orchestrate complex biological responses, particularly in the context of cancer and immunology. nih.govnih.gov
Intercellular Signaling:
2HG plays a crucial role in the communication between tumor cells and the surrounding immune cells. nih.govnih.gov Immune cells, including T-cells, dendritic cells, and macrophages, can take up 2HG from their environment. nih.govharvard.edu This uptake is not a passive process but an active signaling event that influences the function and differentiation of these immune cells. nih.govnih.gov
T-Cell Modulation: Both D-2HG and L-2HG can influence T-cell differentiation and activity. nih.govnih.gov For example, L-2HG is identified as an "immunometabolite" that can shape the T-cell response, with its accumulation promoting characteristics similar to those of memory CD8+ T cells. nih.gov Conversely, high levels of D-2HG in the tumor microenvironment can impair CD8+ T-cell function by altering their metabolism, which includes decreasing cytotoxicity and interferon-γ signaling. harvard.edu This demonstrates a direct intercellular signaling role where a metabolite produced by one cell type (e.g., a cancer cell) dictates the function of another (e.g., a T-cell).
Macrophage Activation: In lipopolysaccharide-activated macrophages, L-2HG accumulation promotes a proinflammatory state. nih.gov It achieves this by increasing the stability and activity of the transcription factor hypoxia-inducible factor-1α (HIF-1α), leading to a highly glycolytic metabolism and the expression of inflammatory cytokines like interleukin 1β (IL-1β). nih.gov
Intracellular Signaling:
Within the cell, 2HG functions as a potent signaling messenger that interferes with several key pathways, primarily by competitively inhibiting a class of enzymes known as α-KG-dependent dioxygenases. nih.govnih.govnih.gov This interference leads to widespread changes in gene expression and cellular metabolism. nih.gov
mTOR Pathway: 2HG has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.govnih.gov One proposed mechanism involves the inhibition of the α-KG-dependent dioxygenase KDM4A, which normally contributes to the degradation of DEPTOR, a negative regulator of mTOR. By inhibiting KDM4A, 2HG leads to the activation of mTORC1/2, promoting cell proliferation and survival. nih.gov
HIF Signaling: The regulation of hypoxia-inducible factor (HIF) is a critical aspect of 2HG's intracellular signaling role. nih.govnih.gov L-2HG, in particular, can stabilize HIF-1α by inhibiting the prolyl hydroxylases (PHDs) that target it for degradation. portlandpress.comnih.govnih.gov This leads to the activation of hypoxic gene expression programs even under normal oxygen conditions. nih.gov The effect of D-2HG on HIF signaling is more controversial, with some studies suggesting it may also inhibit PHDs, while others report a stimulatory effect on their activity. frontiersin.orgnih.govnih.gov
Redox Signaling: The production and accumulation of 2HG are linked to cellular redox homeostasis. portlandpress.comnih.gov The synthesis of D-2HG by mutant IDH enzymes consumes NADPH, thereby decreasing the NADPH/NADP+ ratio and impacting the cell's capacity to regenerate antioxidants like glutathione. portlandpress.com This can lead to increased reactive oxygen species (ROS) and dysregulation of redox signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov
Table 1: Key Signaling Pathways Modulated by 2-Hydroxyglutarate (2HG)
| Signaling Pathway | Modulator | Effect | Primary Intracellular Mechanism |
| mTOR Signaling | D-2HG & L-2HG | Activation | Inhibition of KDM4A, leading to mTORC1/2 activation. nih.govnih.gov |
| HIF Signaling | L-2HG | Activation / Stabilization of HIF-1α | Inhibition of HIF prolyl hydroxylases (PHDs). portlandpress.comnih.govnih.gov |
| D-2HG | Controversial (Inhibition or Activation) | Reports vary, suggesting either inhibition or stimulation of EGLN/PHD activity. frontiersin.orgnih.gov | |
| Redox Signaling | D-2HG | Dysregulation | Consumption of NADPH during its synthesis, leading to increased ROS. portlandpress.comnih.gov |
| T-Cell Signaling | D-2HG | Impaired Function | Inhibition of lactate (B86563) dehydrogenase (LDH), altering metabolism and cytotoxicity. harvard.edu |
| L-2HG | Differentiation | Promotes a memory-like phenotype via epigenetic modifications. nih.gov |
Structural Basis of 2HG-Protein Interactions
The primary mechanism by which 2HG exerts its broad signaling effects is through its interaction with and inhibition of a large family of α-ketoglutarate-dependent dioxygenases. frontiersin.orgnih.gov The structural similarity between 2HG and α-KG is the key to this interaction. frontiersin.orgnih.gov
Competitive Inhibition: 2HG acts as a competitive antagonist of α-KG. nih.gov It directly competes with α-KG for binding to the active site of over 70 different dioxygenases, which include histone demethylases (like the Jumonji-C domain-containing family) and DNA hydroxylases (like the TET family). frontiersin.orgnih.gov This competitive inhibition is the foundational mechanism for 2HG's role in altering epigenetics. portlandpress.comnih.gov
Active Site Binding: Crystallographic studies have provided a clear picture of how 2HG interacts with these enzymes. Crystal structures of the histone demethylase JMJD2A and the HIF prolyl hydroxylase FIH in complex with both D-2HG and L-2HG reveal that the inhibitor binds directly within the enzyme's active site. nih.gov 2HG occupies the same physical space as the natural substrate, α-KG. nih.gov The binding involves a bidentate coordination to the active site Fe(II) ion, mimicking the binding of α-KG, which is essential for the catalytic activity of these enzymes. nih.gov
Enantiomer-Specific Potency: While both enantiomers can inhibit these enzymes, their potency often differs. For example, biochemical assays have shown that L-2HG can be a more potent inhibitor of certain αKG-dependent enzymes compared to D-2HG. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for D-2HG can range from approximately 25 µM for the histone demethylase JMJD2A to over 5 mM for HIF prolyl hydroxylase, indicating that the histone-modifying enzymes are more sensitive targets. nih.gov This differential sensitivity suggests that the oncogenic effects of 2HG accumulation may be primarily mediated through chromatin modifications rather than direct HIF pathway inhibition. nih.gov
Beyond Dioxygenases: While the best-characterized interactions are with dioxygenases, D-2HG has also been shown to competitively inhibit succinate (B1194679) dehydrogenase (SDH), an enzyme of the Krebs cycle and electron transport chain. nih.gov In this case, 2HG's structural similarity to succinate allows it to bind to the SDH active site, leading to succinate accumulation and impaired mitochondrial respiration. nih.gov The concept of allosteric regulation, where a molecule binds to a site distinct from the active site to modulate enzyme activity, is a fundamental principle in biochemistry. units.itwikipedia.org However, the dominant and structurally verified mechanism of action for 2HG is competitive inhibition at the enzyme's active site. nih.govnih.gov
Table 2: Selected Protein Interactions with 2-Hydroxyglutarate (2HG)
| Protein Target | Protein Family | Type of Interaction | Consequence of Interaction | IC₅₀ (D-2HG) |
| JMJD2A (KDM4A) | JmjC Histone Demethylase | Competitive Inhibition | Increased histone methylation; mTOR pathway activation. nih.govnih.gov | ~25-79 µM frontiersin.orgnih.gov |
| KDM4B | JmjC Histone Demethylase | Competitive Inhibition | Impaired DNA repair. frontiersin.org | N/A |
| TET family (e.g., TET2) | DNA Demethylase | Competitive Inhibition | DNA hypermethylation, blocked cell differentiation. frontiersin.orgportlandpress.comnih.gov | N/A |
| HIF Prolyl Hydroxylases (PHDs/EGLNs) | α-KG-dependent Dioxygenase | Competitive Inhibition | HIF-1α stabilization (primarily by L-2HG). nih.govnih.govnih.gov | >1,500 µM frontiersin.orgnih.gov |
| ATP Synthase | Enzyme Complex | Inhibition | Reduced ATP content and respiration, mTOR signaling inhibition. nih.gov | N/A |
| Succinate Dehydrogenase (SDH) | Krebs Cycle Enzyme | Competitive Inhibition | Succinate accumulation, impaired mitochondrial respiration. nih.gov | N/A |
| Lactate Dehydrogenase (LDH) | Glycolytic Enzyme | Inhibition | Altered T-cell metabolism and function. harvard.edu | N/A |
Analytical Methodologies for 2hg Research
Chromatographic Techniques for 2HG Enantiomer Separation and Quantification
Chromatographic methods coupled with mass spectrometry offer high sensitivity and specificity for the analysis of 2HG. The key challenge lies in the effective separation of the D and L enantiomers, which are stereoisomers with identical mass-to-charge ratios.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 2HG, chemical derivatization is a necessary prerequisite to increase their volatility and improve chromatographic separation.
Research has demonstrated the utility of GC-MS in quantifying 2HG in biological samples such as serum and urine. uib.nonih.gov A common approach involves a liquid-liquid extraction of 2HG from the sample matrix, followed by a derivatization step. uib.nonih.gov For instance, a method using ethyl acetate (B1210297) for extraction and a rapid, microwave-assisted derivatization has been validated for routine clinical laboratory use. uib.nonih.govresearchgate.net This method has shown good linearity over a wide dynamic range and acceptable precision and accuracy. uib.nonih.govresearchgate.net To enhance the selectivity and efficiency of the analysis, derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are employed. researchgate.netnih.gov
A significant advancement in GC-MS analysis of 2HG is the development of chiral methods that can separate the enantiomers. This is often achieved by using a chiral stationary phase in the gas chromatography column, such as a cyclodextrin-based column. ismrm.org A novel GC-MS/MS assay using a chiral column has been developed that avoids the issue of racemization during sample preparation and allows for the simultaneous detection of both 2HG and its lactone forms. This method utilizes a simplified ethyl acetate extraction and stable-isotope dilution for quantification.
Key Findings from GC-MS Studies:
| Parameter | Finding | Reference(s) |
| Sample Types | Serum, Urine | uib.nonih.gov |
| Extraction Method | Liquid-liquid extraction with ethyl acetate | uib.nonih.gov |
| Derivatization | Microwave-assisted silylation (e.g., with BSTFA + 1% TMCS) | uib.nonih.govresearchgate.netnih.gov |
| Chiral Separation | Chiral capillary column (e.g., cyclodextrin-based) | ismrm.org |
| Quantification Limit | As low as 10 ng/mL in serum | uib.nonih.govresearchgate.net |
| Method Validation | Good linearity, precision, accuracy, and stability | uib.nonih.govresearchgate.net |
| Simultaneous Analysis | Capable of detecting both 2HG and its lactone enantiomers | ismrm.org |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for 2HG analysis due to its high sensitivity, specificity, and applicability to a wide range of biological matrices, including plasma, cerebrospinal fluid, and tissue extracts. researchgate.netnih.gov This technique can overcome some of the limitations of GC-MS, such as the need for derivatization to ensure volatility, although derivatization is often still employed to improve chromatographic separation and ionization efficiency.
A key advantage of LC-MS/MS is the ability to directly separate enantiomers using chiral chromatography or to separate diastereomeric derivatives on a standard achiral column. Methods have been developed using a surrogate analyte approach for accurate quantification in human plasma, where samples are processed by protein precipitation and analyzed by LC-MS/MS. researchgate.netacs.org Stable isotope-labeled internal standards are commonly used to ensure accuracy and precision. researchgate.netnih.gov
For the crucial separation of D-2HG and L-2HG, several strategies have been successfully implemented. ismrm.org One approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard C18 column. nih.gov Another powerful technique is the use of a chiral stationary phase in the LC column. nih.govismrm.org For example, columns with covalently bonded glycopeptides like ristocetin (B1679390) A have been shown to effectively separate 2HG enantiomers. nih.govradiopaedia.org
Comparative LC-MS/MS Methodologies for 2HG Enantiomer Analysis:
| Methodology | Principle | Advantages | Reference(s) |
| Chiral Derivatization | Reaction with a chiral agent (e.g., DATAN, TSPC) to form diastereomers, followed by separation on an achiral column. | High sensitivity, improved chromatographic separation. | ismrm.orgnih.govnih.govmdpi.com |
| Chiral Stationary Phase | Direct separation of enantiomers on a chiral column (e.g., CHIROBIOTIC® R). | Simplified sample preparation, direct analysis of enantiomers. | nih.govismrm.orgradiopaedia.org |
| Surrogate Analyte | Use of a stable isotope-labeled analyte for quantification in complex matrices. | High accuracy and precision in clinical samples. | researchgate.netacs.org |
The separation of 2HG enantiomers is a critical aspect of its analysis, as D-2HG and L-2HG have different metabolic origins and pathological implications. Chiral chromatography and diastereomer derivatization are the two primary strategies to achieve this separation. mdpi.comvanderbilt.edu
Chiral Chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. vanderbilt.eduplos.org Macrocyclic antibiotic-based CSPs, such as those containing teicoplanin or ristocetin A, have proven effective for the direct separation of 2HG enantiomers in LC-MS applications. nih.govismrm.orgvanderbilt.edu This direct approach is advantageous as it simplifies sample preparation by avoiding a derivatization step. plos.org
Diastereomer Derivatization is an indirect method where the enantiomers of 2HG are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. plos.orgnih.gov These diastereomers have different physicochemical properties and can be separated on a conventional achiral chromatographic column. nih.gov Several CDAs have been successfully used for 2HG analysis.
Diacetyl-L-tartaric anhydride (B1165640) (DATAN): This reagent reacts with 2HG to form diastereomeric esters, which can be resolved by LC-MS. nih.govmdpi.com This method has been optimized for robust, high-throughput analysis. nih.gov
N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC): TSPC has been used as a derivatizing agent to form diastereomers that significantly improve the chromatographic separation of D- and L-2HG and markedly increase detection sensitivity in LC-MS/MS analysis. nih.gov
The choice between direct chiral chromatography and diastereomer derivatization depends on factors such as sample complexity, required sensitivity, and available instrumentation.
Comparison of Chiral Separation Approaches for 2HG:
| Approach | Reagent/Column Type | Key Features | Reference(s) |
| Direct Chiral Chromatography | Chiral Stationary Phase (e.g., Ristocetin A) | No derivatization required; simplified workflow. | nih.govismrm.orgradiopaedia.org |
| Indirect (Diastereomer Derivatization) | Diacetyl-L-tartaric anhydride (DATAN) | Forms diastereomeric esters; robust for LC-MS. | nih.govmdpi.com |
| Indirect (Diastereomer Derivatization) | N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | Forms diastereomers; enhances sensitivity and separation. | nih.gov |
Spectroscopic Methods for 2HG Detection and Quantification
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide a non-invasive means to detect and quantify 2HG, especially in vivo.
Proton Magnetic Resonance Spectroscopy (¹H MRS) has emerged as a valuable clinical tool for the non-invasive in vivo detection of 2HG in brain tumors. radiopaedia.orgnih.gov The accumulation of 2HG to millimolar concentrations in certain cancers, such as IDH-mutated gliomas, allows for its detection using clinical MRI scanners. nih.gov The characteristic resonance of 2HG is observed at approximately 2.25 ppm in ¹H MR spectra. radiopaedia.org Optimized pulse sequences, such as point-resolved spectroscopy (PRESS), have been developed to improve the selectivity of 2HG detection against overlapping signals from other brain metabolites like glutamate (B1630785) and glutamine. nih.gov The ability to detect 2HG by ¹H MRS can provide important diagnostic and prognostic information preoperatively. radiopaedia.orgnih.gov
Carbon-13 NMR (¹³C MRS) spectroscopy offers a wider chemical shift range, which can help in resolving overlapping peaks observed in ¹H MRS. nih.gov While in vivo ¹³C MRS is limited by lower sensitivity, ex vivo analysis of tissue extracts provides rich metabolic information. nih.gov High-resolution 900 MHz NMR spectroscopy of tumor tissue extracts has been used to detect and quantify 2HG, along with numerous other metabolites. nih.govnih.govnih.gov Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are particularly powerful for the unambiguous identification of 2HG. nih.govnih.govnih.gov Studies have shown that adjusting the pH of the sample can improve the spectral resolution of 2HG from glutamate and glutamine. nih.govresearchgate.net
NMR-Based Detection and Quantification of 2HG:
| Technique | Application | Key Findings | Reference(s) |
| ¹H MRS (in vivo) | Non-invasive detection in brain tumors | 2HG resonates at ~2.25 ppm; optimized PRESS sequences improve selectivity. | nih.govradiopaedia.orgnih.gov |
| ¹³C MRS (ex vivo) | Analysis of tissue extracts | Resolves overlapping peaks; pH adjustment can improve separation from glutamate/glutamine. | nih.govresearchgate.net |
| High-Resolution NMR (ex vivo) | Detailed metabolic profiling of tissues | 900 MHz NMR with 2D techniques (HSQC) for unambiguous identification and quantification. | nih.govnih.govnih.gov |
| Chiral Derivatization NMR | Enantiomer resolution in extracts | Derivatization (e.g., with DATAN) allows for NMR-based quantification of D- and L-2HG without chromatography. | nih.govacs.org |
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C MRS, enabling real-time monitoring of metabolic fluxes in vivo. This method involves a process called dynamic nuclear polarization (DNP), which increases the ¹³C signal by several orders of magnitude. The hyperpolarized ¹³C-labeled substrate is then injected, and its conversion to downstream metabolites is tracked by MRS.
The investigation of hyperpolarized [2-¹³C]pyruvate has shown promise for tracing carbon flux into the TCA cycle, as the ¹³C label is transferred to acetyl-CoA and subsequently to metabolites like [5-¹³C]glutamate. This approach could potentially be adapted to study the flux towards 2HG, which is derived from the TCA cycle intermediate α-ketoglutarate. The ability to measure the conversion of a hyperpolarized substrate to 2HG in real-time would provide unprecedented insights into the dynamics of oncometabolite production in cancer. Further research is needed to develop and apply hyperpolarized ¹³C-labeled substrates that can directly probe the metabolic pathways leading to 2HG synthesis.
Applications of Hyperpolarized ¹³C-MRS in Metabolic Research:
| Hyperpolarized Substrate | Metabolic Pathway Probed | Potential Relevance to 2HG Research | Reference(s) |
| [1-¹³C]pyruvate | Glycolysis (Pyruvate to Lactate) | Indirectly assesses the overall metabolic state of the tumor. | nih.gov |
| [2-¹³C]pyruvate | TCA Cycle Entry (Pyruvate to Glutamate) | Allows for tracing carbon into the TCA cycle, the source of α-ketoglutarate for 2HG synthesis. | |
| [U-¹³C]glucose, [U-¹³C]glutamine | Central Carbon Metabolism | Used in ¹³C-metabolic flux analysis (MFA) to create detailed metabolic maps, which can include 2HG production pathways. | nih.govmdpi.com |
Sample Preparation Strategies for Biological Matrices in Research
The quality and reliability of 2HG analysis are critically dependent on robust sample preparation protocols that effectively extract the target analyte from complex biological matrices while minimizing degradation and interference. youtube.comyoutube.com Strategies vary depending on the sample type, such as blood products, tissues, or cultured cells.
Blood (Serum and Plasma): For serum preparation, whole blood is collected in tubes without anticoagulant and allowed to clot, typically for 15-30 minutes at room temperature. thermofisher.com The clot is then separated by centrifugation at 1,000–2,000 x g for 10 minutes in a refrigerated centrifuge, and the resulting supernatant (serum) is collected. thermofisher.com For plasma, blood is collected in tubes containing an anticoagulant. thermofisher.com Cells are then pelleted by centrifugation, and the supernatant (plasma) is collected. thermofisher.com For both serum and plasma, samples can often be used directly in enzymatic assays or may require further processing for mass spectrometry, such as protein precipitation. assaygenie.com
Tissue Samples: Extracting metabolites from tissue requires homogenization to break down the complex structure. youtube.comprotocols.io A common starting recommendation is to use at least 30 mg of tissue. protocols.io The tissue is first weighed and then homogenized in a cold extraction solvent. youtube.com A typical solvent mixture is chloroform (B151607)/methanol (B129727)/water (1:3:1 ratio). youtube.com The ratio of solvent to tissue weight must be kept consistent to allow for reliable normalization between samples. youtube.com Following homogenization, the sample is often agitated for an extended period (e.g., 1 hour at 4°C) to ensure complete extraction. youtube.com Cell debris and precipitated proteins are then removed by centrifugation at high speed (e.g., 13,000 x g), and the supernatant containing the metabolites is transferred to a new tube for analysis or storage at -80°C. youtube.com Some protocols for LC-MS analysis involve mincing the tissue, adding a lysis buffer, and using bead beating for homogenization, followed by heating and centrifugation to clarify the lysate. protocols.io
Cell Culture Samples: For adherent cells, the culture medium is removed, and the cells are washed before extraction. youtube.com For both adherent and suspension cells, a common method involves quenching metabolic activity rapidly and extracting metabolites using a cold solvent, such as an aqueous methanol solution. youtube.com The cell pellet is resuspended in the extraction solvent, and the mixture is subjected to freeze-thaw cycles or sonication to ensure complete cell lysis. nih.gov After lysis, the sample is centrifuged to pellet cell debris, and the supernatant is collected for analysis. nih.gov Protein precipitation is a key step, often achieved using organic solvents like methanol, acetonitrile, or a mixture of the two. nih.gov This process removes large molecules that can interfere with subsequent analysis. youtube.com
Table 2: General Sample Preparation Workflow for 2HG Analysis
| Step | Procedure | Purpose | Source(s) |
|---|---|---|---|
| 1. Collection & Quenching | Rapidly collect sample and halt metabolic activity, often using cold temperatures or quenching solutions. | To ensure the measured metabolite levels accurately reflect the biological state at the time of collection. | youtube.com, youtube.com |
| 2. Homogenization/Lysis | Mechanically or chemically disrupt tissue or cell structure (e.g., bead beating, sonication, lysis buffer). | To release intracellular metabolites into the extraction solvent. | nih.gov, youtube.com, protocols.io |
| 3. Metabolite Extraction | Use of organic solvents (e.g., methanol, acetonitrile, chloroform mixtures) to solubilize small molecules. | To separate metabolites from insoluble cellular components like lipids and large proteins. | youtube.com, youtube.com, nih.gov |
| 4. Protein Removal | Centrifugation at high speed after solvent addition to pellet precipitated proteins and cellular debris. | To prevent interference from large molecules during analytical measurement. | youtube.com, nih.gov |
| 5. Supernatant Collection | Carefully transfer the liquid supernatant containing the extracted metabolites to a clean tube. | To isolate the metabolite fraction for analysis. | thermofisher.com, nih.gov, youtube.com |
| 6. Storage/Analysis | Store extracts at -80°C or proceed directly to derivatization and/or analytical detection (e.g., LC-MS). | To preserve sample integrity until analysis. | youtube.com |
Advanced Isotopic Labeling Techniques for Metabolic Tracing (e.g., [1-¹³C-5-¹²C]-α-KG probes)
Stable isotope tracing is a powerful technique used to track the flow of atoms through metabolic pathways, providing dynamic information that steady-state metabolite levels cannot. nih.govfrontiersin.org In 2HG research, this involves supplying cells or organisms with nutrients enriched with stable isotopes like ¹³C or ²H and then using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of these isotopes into 2HG and related metabolites. springernature.comnih.gov
Commonly used tracers include uniformly labeled [U-¹³C]-glucose and [U-¹³C]-glutamine, which serve as major carbon sources for the tricarboxylic acid (TCA) cycle and, consequently, for the production of 2HG from its precursor, α-ketoglutarate. nih.govupf.edu For instance, when cells are cultured with [U-¹³C₆]-glucose, the carbon backbone of α-KG and subsequently 2HG becomes labeled, which can be detected as a mass shift by MS. upf.edu Similarly, [U-¹³C₅]-glutamine can be converted to fully labeled α-KG and 2HG. upf.edu These experiments have been crucial in demonstrating that in colorectal carcinoma cells, for example, 2HG is not readily metabolized further, as the ¹³C label does not appear in other central carbon metabolites. nih.gov
More sophisticated probes have been developed to overcome specific analytical challenges. One such example is the [1-¹³C-5-¹²C]-α-ketoglutarate probe, designed for use with hyperpolarized ¹³C magnetic resonance spectroscopy (HP-¹³C-MRS), a noninvasive imaging technique. nih.gov The use of standard [1-¹³C]-α-KG as a probe was hampered by spectral overlap from the naturally occurring [5-¹³C]-α-KG, which interfered with the detection of the [1-¹³C]-2-HG signal. nih.gov The synthesis of [1-¹³C-5-¹²C]-α-KG eliminates the confounding signal from the C5 position of α-KG, allowing for the clear and unimpeded detection of [1-¹³C]-2-HG produced by mutant IDH1 enzymes. nih.gov This advanced probe shows significant promise for studying IDH1 mutant tumor metabolism in vivo. nih.govclinicaltrials.govucbraid.org
Deuterium (B1214612) (²H) tracers are also employed, particularly for investigating redox metabolism. sciforum.net For example, the production of D-2HG and L-2HG relies on NADPH and NADH, respectively. sciforum.net By using specifically labeled glucose tracers, such as [4-²H]glucose, researchers can trace the deuterium atom as it is transferred to NAD(P)H and subsequently to 2HG, providing insights into the specific redox pathways active in different cellular compartments. sciforum.netnih.gov
Table 3: Examples of Stable Isotope Tracers in 2HG Research
| Tracer | Application | Key Findings | Source(s) |
|---|---|---|---|
| [U-¹³C]-Glucose | Tracing the contribution of glucose carbon to the 2HG pool via the TCA cycle. | Demonstrates the flow of glucose-derived carbons into 2HG; helps assess the metabolic fate of 2HG. | upf.edu, nih.gov |
| [U-¹³C]-Glutamine | Tracing the contribution of glutamine carbon to the 2HG pool, a major anaplerotic source. | Reveals the importance of glutaminolysis for 2HG production in certain cancers. | nih.gov, upf.edu |
| [1-¹³C-5-¹²C]-α-KG | Noninvasive imaging of 2HG production from α-KG using hyperpolarized ¹³C-MRS. | Eliminates spectral overlap from natural abundance ¹³C, allowing for clear detection of the 2HG signal in IDH mutant tumors. | nih.gov |
| [4-²H]glucose | Investigating the source of reducing equivalents (NADPH/NADH) for 2HG production. | Allows for the quantification of specific redox pathway fluxes (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) contributing to 2HG synthesis. | nih.gov, sciforum.net |
Advanced Research Models and Methodologies for 2hg Studies
In Vitro Cell Culture Models for Metabolic and Epigenetic Perturbation Studies
In vitro cell culture systems are fundamental tools for investigating the direct cellular consequences of elevated 2HG levels. These models allow for controlled experiments to probe the metabolic and epigenetic turmoil induced by both the D- and L-enantiomers of 2HG. nih.govmdpi.com Studies frequently involve either treating cell lines with exogenous, cell-permeable forms of 2HG or using cells genetically engineered to express mutant isocitrate dehydrogenase (IDH) enzymes, which endogenously produce high levels of D-2HG. numberanalytics.comnih.gov
Research using various cell lines has demonstrated that both D-2HG and L-2HG can reprogram cellular metabolism. For instance, in human neuroblastoma cells (SH-SY5Y), both enantiomers stimulate the anaerobic metabolism of glucose and inhibit the uptake and catabolism of several essential amino acids. nih.govnih.gov In human monocyte-derived dendritic cells, both D-2HG and L-2HG were shown to be taken up by the cells, leading to reduced secretion of the cytokine IL-12 and a reprogramming of lipopolysaccharide-induced metabolic changes. nih.gov
A primary focus of in vitro work is 2HG's role as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. numberanalytics.com This inhibition leads to significant epigenetic alterations, most notably the hypermethylation of DNA and histones, by impeding the function of enzymes like TET DNA hydroxylases and histone lysine (B10760008) demethylases (KDMs). researchgate.netnih.gov Cell culture models, such as renal cell carcinoma (RCC) lines, have been instrumental in showing that L-2HG accumulation leads to reduced mRNA expression of amino acid metabolism genes, an effect linked to the epigenetic silencing of the transcription factor ATF4. nih.gov
| Cell Line/Model | 2HG Form Studied | Key Research Findings | Reference |
|---|---|---|---|
| Human Neuroblastoma (SH-SY5Y) | D-2HG & L-2HG | Stimulated anaerobic glucose metabolism; inhibited uptake and catabolism of essential amino acids. | nih.govnih.gov |
| Human Monocyte-Derived Dendritic Cells | D-2HG & L-2HG | Reduced IL-12 secretion; reprogrammed LPS-induced metabolic changes; increased oxygen consumption. | nih.gov |
| Renal Cell Carcinoma (RCC) cells (e.g., RXF-393, 769p, 786-O) | L-2HG | Suppressed mRNA expression of amino acid metabolism genes via epigenetic mechanisms involving KDM4C and ATF4. | nih.gov |
| Exhausted T (Tex) cells | L-2HG | Improved mitochondrial metabolism and memory T cell differentiation; reduced H3K27me3 abundance. | nih.gov |
| HeLa cells (IDH1-WT) | D-2HG (via Octyl-2-HG) | Induced a dose-dependent increase in double-strand breaks (DSBs); suppressed homologous recombination. | medchemexpress.com |
Genetically Engineered Animal Models for Pathway Elucidation and Mechanistic Research (non-clinical focus)
To understand the systemic and long-term effects of 2HG production in a complex living organism, researchers rely on genetically engineered animal models (GEMMs), primarily mice. nih.gov These models are indispensable for studying pathway elucidation and the intricate mechanisms of 2HG-driven pathology, particularly in oncogenesis, without the confounding variables of clinical treatment. nih.govamegroups.org
A common approach is to create knock-in mice that express a mutant IDH1 or IDH2 gene, often conditionally in specific tissues like the brain to model gliomas. amegroups.orgnih.gov These models successfully recapitulate key features of human IDH-mutant tumors, including the production of high levels of D-2HG, characteristic DNA hypermethylation, and similar gene expression profiles. nih.gov For example, a GEMM of IDH1-mutant glioma, which also involved overexpression of platelet-derived growth factor (PDGF), demonstrated metabolic rewiring where glutamine was identified as the primary substrate for 2HG synthesis. nih.gov
These animal models have been crucial for uncovering the broader physiological impacts of 2HG. Studies using brain-specific IDH-mutant knock-in mice revealed that chronic D-2HG production leads to deficiencies in collagen maturation due to the inhibition of prolyl-4-hydroxylases, resulting in basement membrane aberrations and hemorrhages. nih.gov Furthermore, GEMMs provide an essential platform for evaluating the in vivo efficacy and biological effects of novel therapeutic agents that target mutant IDH enzymes. bmj.com For instance, treating an HLA-transgenic mouse model of IDH1-R132H glioma with an IDH inhibitor reduced D-2HG levels, suppressed tumor progression in a T-cell-dependent manner, and enhanced proinflammatory gene expression. bmj.com
| Model Type | Genetic Modification | Key Research Focus | Reference |
|---|---|---|---|
| Conditional Knock-in Mouse | Cre-recombinase driven expression of IDH1-R132H in neural stem cells. | Modeling gliomagenesis, studying epigenetic effects (G-CIMP), and metabolic adaptations. | amegroups.org |
| Orthotopic Glioma Mouse Model | Concomitant overexpression of IDH1-mutant and PDGF in Ink4a/Arf-/-Pten flox/flox mice. | Investigating metabolic reprogramming, identifying glutamine as the source of 2HG, and studying nutrient requirements. | nih.gov |
| Syngeneic Orthotopic Glioma Model | IDH1-R132H expression in an HLA-A2/HLA-DR1 transgenic mouse. | Evaluating immunological impacts of IDH1 inhibition and testing immunotherapeutic approaches like vaccines and checkpoint blockade. | bmj.com |
| Patient-Derived Xenograft (PDX) Mouse | Implantation of human IDH1-mutant glioma tissue (JHH-273) into athymic nude mice. | Maintaining human tumor features for testing drug agents, such as demethylating agents. | ximbio.com |
Omics Approaches (Metabolomics, Proteomics, Transcriptomics) in 2HG Research
Metabolomics: This approach directly measures the levels of 2HG and other related metabolites. It has been crucial for confirming 2HG production in various models, identifying its metabolic sources (like glutamine), and observing the downstream dysregulation of central carbon metabolism, including the TCA cycle and amino acid pathways. researchgate.netnih.gov
Transcriptomics: Primarily through RNA-sequencing (RNA-Seq), transcriptomics reveals how 2HG-induced epigenetic changes translate into altered gene expression. nih.govnih.gov For example, RNA-Seq analysis of RCC cells was used to show that L-2HG suppresses the transcription of genes involved in amino acid biosynthesis. nih.gov In studies of exhausted T cells, combining RNA-Seq with ATAC-Seq (Assay for Transposase-Accessible Chromatin with sequencing) provided deep insights into how L-2HG remodels both the transcriptome and the epigenetic landscape to improve T cell function. nih.gov
Proteomics: This technique analyzes changes in the proteome, identifying alterations in the levels of key enzymes and structural proteins. Mass spectrometry-based proteomics can quantify changes in metabolic enzymes, signaling proteins, and the machinery involved in DNA repair and other cellular processes affected by 2HG. nih.gov
Integrated multi-omics analyses allow researchers to build comprehensive models of 2HG's mechanism of action, linking the metabolite's inhibition of dioxygenases to specific epigenetic marks, which in turn alter gene transcription, leading to changes in the proteome that ultimately drive the pathological phenotype. nih.gov
| Omics Technology | Methodology | Research Application in 2HG Studies | Reference |
|---|---|---|---|
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Quantifying D-2HG and L-2HG levels; tracing metabolic flux from precursors like glutamine; identifying global metabolic shifts. | researchgate.netnih.gov |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Profiling genome-wide changes in gene expression resulting from 2HG's epigenetic effects; identifying dysregulated pathways. | nih.govnih.gov |
| Proteomics | Mass Spectrometry (MS) | Quantifying changes in protein expression, including metabolic enzymes, signaling proteins, and epigenetic modifiers. | nih.gov |
| Multi-Omics Integration | Computational analysis combining metabolomic, transcriptomic, and proteomic datasets. | Building comprehensive models of 2HG action, from metabolic perturbation to epigenetic modification to altered gene and protein expression. | bioscientifica.comtechscience.com |
Computational Modeling of 2HG Metabolism and Molecular Dynamics
Computational approaches, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of 2HG at an atomic level. hw.ac.ukrowan.edu These in silico methods complement experimental data by providing a dynamic, high-resolution view of how 2HG binds to its target enzymes and how its presence might alter their structure and function. mdpi.com
MD simulations can model the binding pocket of α-KG-dependent dioxygenases and simulate the competitive binding of 2HG versus the native substrate, α-KG. nih.govnih.gov This can help rationalize the inhibitory potency of 2HG and guide the design of small molecule inhibitors that either block 2HG production or target the downstream pathways. nih.gov For example, MD simulations have been used to study the structural features and dynamics of other members of the α-KG-dependent superfamily, providing a methodological blueprint for similar studies on 2HG targets. nih.gov
Beyond single-protein interactions, computational modeling can be applied to entire metabolic networks. Flux balance analysis and other metabolic modeling techniques can be used to predict how the massive production of 2HG from α-KG will reroute metabolic fluxes throughout the central carbon metabolism. These models can help generate hypotheses about metabolic vulnerabilities in 2HG-producing cells that could be exploited therapeutically. While specific publications on large-scale metabolic modeling of 2HG are part of a developing field, the methodologies are well-established in systems biology.
| Technique | Principle | Application to 2HG Research | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Visualizing the binding of 2HG to the active site of target enzymes (e.g., TET, KDM); understanding the mechanism of competitive inhibition against α-KG; studying enzyme conformational changes. | mdpi.comnih.govnih.gov |
| Substrate Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding affinity of 2HG and its analogs to α-KG-dependent dioxygenases. | nih.gov |
| Metabolic Flux Analysis | A computational framework for quantifying the flow of metabolites through a metabolic network. | Predicting the impact of 2HG production on the entire cellular metabolism; identifying metabolic bottlenecks and dependencies. | nih.gov |
Development of Cell-Permeable Derivatives and Analogs for Experimental Probing
A significant challenge in studying 2HG in vitro is its charged nature at physiological pH, which limits its ability to cross cell membranes. To overcome this, researchers have developed and utilized cell-permeable derivatives of 2HG. The most widely used of these is (2R)-Octyl-α-hydroxyglutarate (also known as octyl-D-2HG), an esterified form of D-2HG. medchemexpress.comstemcell.comselleckchem.com
The addition of the octyl group renders the molecule lipophilic, allowing it to diffuse across the cell membrane. sigmaaldrich.com Once inside the cell, cellular esterases cleave the octyl group, releasing D-2HG and leading to a rapid and dose-dependent increase in its intracellular concentration. medchemexpress.com This tool has been invaluable for decoupling the effects of 2HG from the presence of the mutant IDH enzyme itself.
Using octyl-D-2HG, researchers have been able to treat wild-type IDH cells and precisely mimic the high D-2HG conditions found in mutant cells. medchemexpress.com This has allowed for definitive confirmation that D-2HG is sufficient to induce specific phenotypes. For example, treating IDH1-wild-type cells with octyl-D-2HG was shown to suppress homologous recombination repair of DNA damage and induce sensitivity to PARP inhibitors, a key vulnerability of IDH-mutant cancers. medchemexpress.comstemcell.com It has also been used to demonstrate that D-2HG inhibits α-KG-dependent dioxygenases, leading to increased histone methylation (e.g., H3K9me2 and H3K79me2) and stabilization of HIF-1α. sigmaaldrich.com
| Derivative/Analog | Chemical Modification | Purpose and Application | Reference |
|---|---|---|---|
| (2R)-Octyl-α-hydroxyglutarate (Octyl-D-2HG) | Octyl ester of D-2-hydroxyglutarate. | Increases cell permeability to deliver D-2HG into wild-type cells; used to study D-2HG's direct effects on epigenetics, DNA repair, and mitochondrial processes. | medchemexpress.comstemcell.comsigmaaldrich.com |
| Cell-permeable L-2-HG | Esterified L-2-hydroxyglutarate (e.g., octyl ester). | To study the specific effects of the L-enantiomer on cellular processes, such as T cell differentiation and function. | nih.gov |
Future Directions and Emerging Research Avenues in 2hg Biochemistry
Elucidating Novel Metabolic Pathways and Cross-Talk involving 2HG
Future research is poised to uncover more intricate details of 2HG's metabolic network. While the production of D-2HG by mutant IDH1 and IDH2 is a primary focus, the roles of both D- and L-2HG in other contexts are becoming increasingly apparent. nih.govnih.gov Elevated levels of 2HG are observed in various cancers even without IDH mutations, suggesting alternative production pathways and functions. nih.gov
Key research questions in this area include:
Interactions with other metabolic pathways: There is growing evidence of cross-talk between 2HG and other major metabolic pathways. For instance, cancer cells often exhibit an addiction to glutamine, which can be metabolized to α-ketoglutarate (α-KG), the precursor for 2HG. nih.gov The inhibition of glutaminase (B10826351) has been shown to decrease 2HG levels in IDH-mutant cells, highlighting a synergistic relationship. nih.gov Further investigation is needed to understand the interplay with pathways like fatty acid oxidation and the pentose (B10789219) phosphate (B84403) pathway. nih.govascopubs.org
Role in non-cancerous pathologies: Research has indicated that 2HG metabolism is altered in conditions like endotoxemia, where it may have a protective role. nih.gov Understanding the metabolic shifts of 2HG in such diseases could open new therapeutic avenues.
Subcellular metabolic compartmentalization: The production and turnover of 2HG occur in different subcellular compartments, including the cytoplasm and mitochondria. nih.govscholaris.ca Elucidating the specific roles and regulation of 2HG in these distinct locations is a critical next step.
Identification of Undiscovered Molecular Targets and Downstream Effectors of 2HG
The primary mechanism by which 2HG exerts its effects is through the competitive inhibition of α-KG-dependent dioxygenases, including histone and DNA demethylases. hmdb.canumberanalytics.comelifesciences.org This leads to widespread epigenetic changes that can alter gene expression and promote tumorigenesis. numberanalytics.comnih.gov However, the full spectrum of 2HG's molecular targets is likely broader than what is currently known.
Emerging research directions include:
Beyond dioxygenases: While the inhibition of dioxygenases is a major finding, researchers are exploring other potential targets. The structural similarity of 2HG to α-KG suggests that it could interact with other α-KG-binding proteins and enzymes, influencing their function.
Impact on DNA repair pathways: There are indications that 2HG accumulation can induce genetic instability by inhibiting enzymes involved in DNA repair, potentially sensitizing cells to certain therapies. nih.gov The precise molecular pathways underlying this sensitivity are still under investigation. nih.gov
Influence on immune cell function: L-2HG has been shown to enhance the function of CD8+ T cells, while 2HG accumulation in tumors can suppress immune responses. nih.gov Identifying the specific molecular targets of 2HG within different immune cell populations is a key area of future research. nih.govnih.gov
Refinement of Analytical Techniques for Enhanced Sensitivity, Specificity, and Spatial Resolution
The accurate measurement of 2HG enantiomers (D-2HG and L-2HG) is crucial for both research and clinical diagnostics, as they can have different biological roles. rsc.orgpnas.org Developing more advanced analytical methods is a continuous effort in the field.
Key advancements are being pursued in the following areas:
Chromatographic and Mass Spectrometric Methods: Significant progress has been made in using liquid chromatography-mass spectrometry (LC-MS) to differentiate and quantify D- and L-2HG. sigmaaldrich.combiorxiv.org Future refinements will likely focus on improving throughput, reducing sample preparation complexity, and enhancing sensitivity for detecting low-level 2HG in various biological samples. biorxiv.org The use of derivatization agents to improve chromatographic separation and detection is an active area of research. rsc.orgbiorxiv.org
In Vivo Imaging: Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful non-invasive technique to detect 2HG in vivo, particularly in glioma patients. nih.govnih.gov Ongoing developments aim to improve the spatial resolution and accuracy of 2HG quantification, which could serve as a valuable biomarker for diagnosis, prognosis, and monitoring treatment response. nih.govnih.gov Three-dimensional MRSI techniques are being implemented to enhance volumetric coverage. nih.gov
Development of Advanced Biochemical Tools and Reagents for 2HG Research (e.g., stable salt forms for experimental use)
Progress in understanding 2HG biochemistry relies on the availability of high-quality research tools and reagents. This includes the development of specific inhibitors, antibodies, and stable forms of the metabolite for experimental use.
A critical area of development is the synthesis of stable salt forms of 2-hydroxyglutaric acid. Organic acids are often used in their salt forms in experimental settings to improve stability, solubility, and handling. While specific research on "DL-ALPHA-HYDROXY GLUTARIC ACID, ZN SALT" is not prominent in the literature, the concept of creating metal salts of metabolites is a standard biochemical practice. Zinc, as a divalent cation, can form a salt with the two carboxylic acid groups of glutaric acid. The synthesis of zinc-based compounds, such as zinc hydroxide (B78521) and zinc oxide nanoparticles, is well-established, often involving the reaction of a zinc precursor like zinc acetate (B1210297) with a suitable reactant. nih.govnih.govacs.org Zinc itself is an essential trace element and a cofactor for numerous enzymes. plos.org The creation of a zinc salt of DL-alpha-hydroxyglutaric acid would theoretically provide a stable, solid form of the compound for use in in vitro and potentially in vivo studies, facilitating more consistent and reproducible experimental outcomes.
Future developments in this area will likely include:
Synthesis and characterization of novel salt forms: This includes salts with various counter-ions to optimize properties like solubility and bioavailability for different experimental systems.
Cell-permeable analogs: The development of modified forms of 2HG that can more easily cross cell membranes is crucial for studying its intracellular effects. nih.gov
Improved inhibitors and probes: The creation of more potent and specific inhibitors for enzymes involved in 2HG metabolism will be invaluable for dissecting its biological functions.
Theoretical and Systems Biology Approaches to Model 2HG Biochemistry and Interacting Networks
The complexity of 2HG's interactions within the cell necessitates the use of computational and systems-level approaches to build comprehensive models of its function.
Future research in this domain will likely involve:
Metabolic network modeling: Constructing and simulating detailed metabolic models that include 2HG production, degradation, and its connections to other metabolic pathways can help predict metabolic fluxes and identify key regulatory nodes.
Integrated multi-omics analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic view of the cellular response to 2HG accumulation. This can help in identifying novel downstream effectors and understanding the systemic impact of this oncometabolite.
Predictive modeling of therapeutic responses: Systems biology models could be used to predict how different cancer types might respond to therapies targeting 2HG metabolism, potentially leading to more personalized treatment strategies.
Q & A
Q. What are the recommended methods for synthesizing DL-α-hydroxyglutaric acid Zn salt with high purity in laboratory settings?
The synthesis involves anion exchange reactions, where zinc ions replace alkali metal cations (e.g., sodium) in the parent compound. Controlled stoichiometric ratios and pH adjustments (e.g., pH 7–9) are critical to ensure complete substitution. Post-synthesis purification via recrystallization or ion-exchange chromatography removes residual impurities. Alkali metal salt preparation methods, such as those for glutamic acid-N,N-diacetic acid derivatives, can be adapted for zinc salt formation . Analytical validation using USP-grade reagents ensures purity compliance .
Q. How can researchers characterize the structural and chemical properties of DL-α-hydroxyglutaric acid Zn salt?
Combine spectroscopic and chromatographic techniques:
- NMR/IR Spectroscopy : Confirm molecular structure and functional groups (e.g., hydroxyl, carboxylate, and Zn coordination).
- HPLC/GC-MS : Quantify purity and detect trace impurities (e.g., unreacted precursors or byproducts) .
- Chelation Assays : Adapt copper(II)-peroxide methods used for DL-glutamic acid to verify Zn binding efficiency .
Q. What protocols ensure the stability of DL-α-hydroxyglutaric acid Zn salt under varying storage conditions?
Stability depends on humidity, temperature, and light exposure. Conduct accelerated degradation studies:
- Store samples at 4°C (dry, inert atmosphere) to prevent hydrolysis or oxidation.
- Monitor degradation via periodic HPLC analysis.
- Reference glutaric acid stability data, which shows sensitivity to moisture and oxidative environments .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying solvent interactions of DL-α-hydroxyglutaric acid Zn salt?
Use design-of-experiment (DoE) frameworks like the Nelder-Mead Simplex method to systematically vary solvent polarity, ionic strength, and temperature. This approach identifies optimal conditions for solubility and reactivity studies while minimizing experimental runs . For example, glutaric acid’s phase behavior in deep eutectic solvents highlights anion size-dependent hydrogen bonding, which can guide solvent selection .
Q. What strategies resolve contradictions in solubility or reactivity data across studies?
Contradictions may stem from differences in solvent systems or measurement techniques. Perform meta-analyses comparing data with structurally similar compounds (e.g., glutaric acid salts). For instance, glutaric acid’s eutectic mixtures show anion radius inversely correlates with melting point depression, suggesting similar trends for Zn salts . Statistical tools like principal component analysis (PCA) can disentangle confounding variables .
Q. How should trace-level quantification of DL-α-hydroxyglutaric acid Zn salt in biological matrices be validated?
Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma or cell lysates). Employ GC-MS with isotope-labeled internal standards (e.g., deuterated succinic acid) to correct for matrix effects . Cross-validate with HPLC-UV to ensure method robustness, adhering to USP guidelines for precision and accuracy .
Q. What in vitro models are suitable for assessing the biological activity of DL-α-hydroxyglutaric acid Zn salt?
Use metabolomic models to track its role in cellular pathways. For example, GC-MS-based studies in plasma can monitor changes in glycine, aspartic acid, or α-ketoglutarate levels, linking Zn salt exposure to metabolic perturbations . Cell viability assays (e.g., MTT) combined with chelation inhibitors (e.g., EDTA) clarify Zn-specific effects.
Methodological Notes
- Data Interpretation : Address outliers using Grubbs’ test or robust statistical models. For complex datasets, apply permutation tests to validate multivariate findings (e.g., PCA score plots) .
- Safety Protocols : Follow GHS guidelines for handling zinc salts, including PPE (gloves, lab coats) and fume hood use during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
